Nylon 12 Precursor Purity: Colorimetric Impact of Cyclododecane-1,2-dione vs. Cyclodecane-1,2-dione
In the industrial synthesis of laurolactam (Nylon 12 monomer) via cyclododecane oxidation, 1,2-cyclododecanedione is the desired intermediate. Its presence is acceptable and process-compatible. In contrast, the lower homolog cyclodecane-1,2-dione, when present as an impurity, imparts a fluorescent canary yellow color to the key cyclododecanone/cyclododecanol (K/A) mixture, rendering it unsuitable for downstream polymerization without costly removal steps [1]. This colorimetric contamination has been identified as a critical failure point in boron-free oxidation processes for nylon 12 production.
| Evidence Dimension | Color/fluorescence contamination in K/A (cyclododecanone/cyclododecanol) mixture |
|---|---|
| Target Compound Data | 1,2-Cyclododecanedione: Acceptable (no fluorescent yellow discoloration of K/A mixture) |
| Comparator Or Baseline | Cyclodecane-1,2-dione (lower homolog): Imparts fluorescent canary yellow color to K/A mixture |
| Quantified Difference | Qualitative binary outcome: Acceptable vs. Unacceptable (fluorescent yellow) |
| Conditions | Boron-free cyclododecane oxidation process; K/A mixture (10-25% A, 75-90% K) destined for laurolactam synthesis |
Why This Matters
Selecting 1,2-cyclododecanedione instead of the lower homolog avoids the 'fluorescent canary yellow' contamination, eliminating costly purification steps in nylon 12 precursor manufacturing.
- [1] Patent justia. Process for conversion of cyclododecane-1,2-dione to cyclododecanone. US Patent 6245946. 2001. Available at: https://patents.justia.com/patent/6245946. View Source
